![molecular formula C22H32N2O2 B13148494 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by its unique structure, which includes a pyrroloindole core with hexyl groups attached at the 1 and 5 positions. The presence of these hexyl groups imparts specific chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl-substituted anilines with maleic anhydride, followed by cyclization to form the pyrroloindole core. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrroloindole derivatives with various functional groups.
Scientific Research Applications
1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydropyrrolo[2,3-f]indole-2,3,6,7-tetrone: Another indole derivative with a similar core structure but different functional groups.
2,3-Dihydro-1H-pyrrolo[1,2-a]indoles: Compounds with a similar indole core but different substitution patterns.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,5-dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-11-23-19-13-18-16-22(26)24(12-10-8-6-4-2)20(18)14-17(19)15-21(23)25/h13-14H,3-12,15-16H2,1-2H3 |
InChI Key |
FNBLLAQFBRXLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)CC2=CC3=C(CC(=O)N3CCCCCC)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


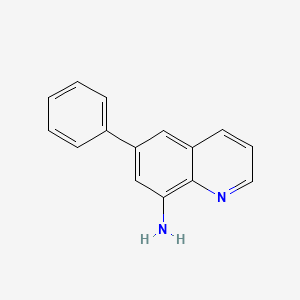
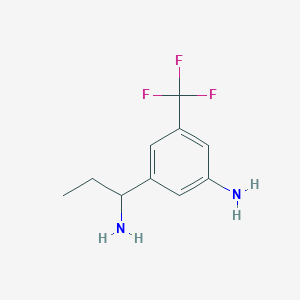
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
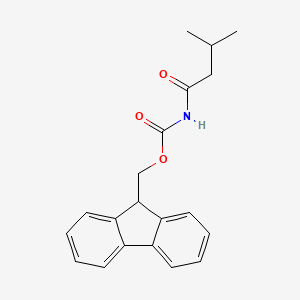
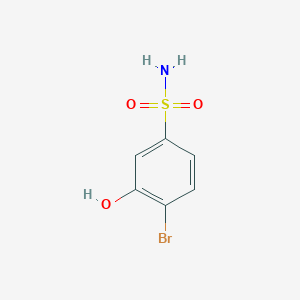
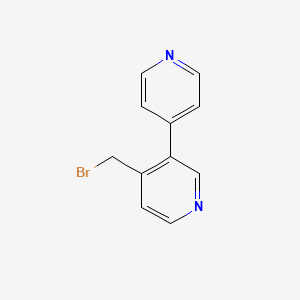
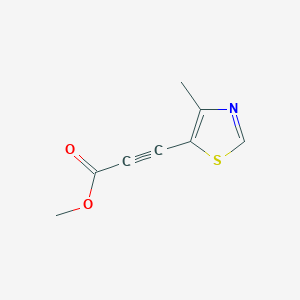
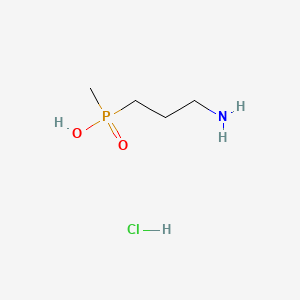
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
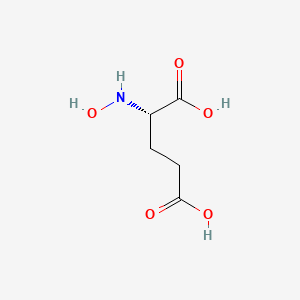
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
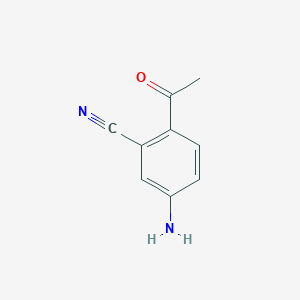
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
